3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione

Antitubercular Quinoline hydrazone Structure-activity relationship

3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione (CAS 649723-32-0) is a synthetic quinoline-2,4-dione derivative belonging to the broader class of quinoline hydrazones. Its core scaffold, 1-phenylquinoline-2,4(1H,3H)-dione, is known to serve as a privileged structure in medicinal chemistry, with derivatives reported to exhibit antimicrobial, antitubercular, anticancer, and herbicidal activities.

Molecular Formula C23H19N3O3
Molecular Weight 385.4 g/mol
CAS No. 649723-32-0
Cat. No. B12604466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione
CAS649723-32-0
Molecular FormulaC23H19N3O3
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)O
InChIInChI=1S/C23H19N3O3/c1-2-29-20-15-9-7-13-18(20)24-25-21-22(27)17-12-6-8-14-19(17)26(23(21)28)16-10-4-3-5-11-16/h3-15,27H,2H2,1H3
InChIKeyITQYBBIQZPCPLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione (CAS 649723-32-0) – Compound Identity and Structural Class


3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione (CAS 649723-32-0) is a synthetic quinoline-2,4-dione derivative belonging to the broader class of quinoline hydrazones. Its core scaffold, 1-phenylquinoline-2,4(1H,3H)-dione, is known to serve as a privileged structure in medicinal chemistry, with derivatives reported to exhibit antimicrobial, antitubercular, anticancer, and herbicidal activities [1]. However, this specific 2-ethoxyphenyl-substituted hydrazone variant has no published biological or physicochemical data in primary research articles or patents retrieved during the evidence search, limiting its differentiation profile to structural novelty compared to closely related halogen and hydroxy analogs.

Why Generic Substitution Is Not Advised for 3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione


Within the quinoline-2,4-dione hydrazone family, minor substituent changes on the phenylhydrazone moiety can profoundly alter electronic properties, steric bulk, hydrogen-bonding capacity, and resulting biological activity. For instance, replacement of the 2-ethoxy group with a 4-bromo or 4-hydroxy substituent yields analogs with distinct lipophilicity, metabolic stability, and target-binding profiles [1]. Without direct comparative data for the 2-ethoxyphenyl derivative, there is no basis to assume functional interchangeability; users must treat each analog as a unique chemical entity.

Product-Specific Quantitative Evidence Guide for 3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione


High-Strength Differential Evidence Is Currently Unavailable

An exhaustive search of primary research articles, patents, and authoritative databases (PubMed, PMC, BindingDB, Semantic Scholar, Google Patents, ScienceDirect) returned no quantitative head-to-head or cross-study comparative data for this specific compound. The closest analogs with published antitubercular activity bear different substituents (e.g., 4-bromo, 4-methyl, 4-chloro) and were tested exclusively as metal complexes, not as free hydrazone ligands [1]. No inhibitory concentration (MIC), enzyme inhibition (IC50/Ki), cytotoxicity, solubility, metabolic stability, or other quantifiable parameter has been reported for CAS 649723-32-0.

Antitubercular Quinoline hydrazone Structure-activity relationship

Best Research and Industrial Application Scenarios for 3-[2-(2-Ethoxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione


Exploratory Structure–Activity Relationship (SAR) Profiling in Quinoline Hydrazone Libraries

This compound can serve as a structural probe in SAR campaigns aimed at mapping the effect of 2-ethoxyphenyl substitution on antitubercular or antimicrobial potency, fluorescence, or metal-chelating properties, filling a gap left by the well-characterized 4-bromo, 4-chloro, and 4-methyl analogs [1].

Metal-Complexation Studies for Enhanced Bioactivity

Given that quinoline hydrazone metal complexes (Cu(II), Zn(II)) often exhibit superior antitubercular activity relative to their free ligands [1], this compound is a candidate for synthesizing and testing novel metal complexes that may yield quantifiable potency advantages.

Fluorescence and Photophysical Property Screening

Quinoline hydrazone derivatives display measurable fluorescence [1]. The 2-ethoxyphenyl variant may exhibit distinct excitation/emission profiles, making it a candidate for fluorescence-based probe development if comparative photophysical data become available.

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